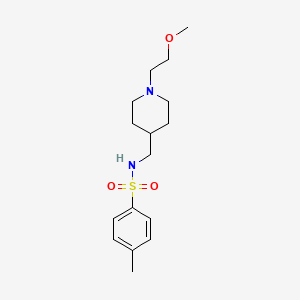
4-Aminomethyl-3-chloro-phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminomethyl-3-chloro-phenol hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO . It is a product of Thermo Scientific, originally part of the Alfa Aesar product portfolio . The compound is also known by various synonyms such as 2-chloro-4-hydroxyaniline hydrochloride, phenol, 4-amino-3-chloro-, hydrochloride, and 4-azanyl-3-chloranyl-phenol hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-Aminomethyl-3-chloro-phenol hydrochloride can be represented by the SMILES stringC1=CC(=C(C=C1O)Cl)N.Cl . This indicates that the compound consists of a phenol group (a benzene ring with a hydroxyl group), with an amino group and a chloro group attached to the benzene ring . Physical And Chemical Properties Analysis
4-Aminomethyl-3-chloro-phenol hydrochloride has a molecular weight of 180.03 g/mol . It has a melting point of 254°C to 256°C (decomposition) . The compound is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Metabolism and Biological Effects of Dietary Phenols
- Dietary phenols such as chlorogenic acid (a major phenol in coffee) and quercetin-3-rutinoside (a major flavonol in tea) are extensively metabolized in humans. These compounds, through their metabolites, could contribute to the prevention of cardiovascular diseases by exhibiting antioxidant activities. This study emphasizes the extensive metabolism of dietary phenols in the human body and suggests that the colonic microflora play a crucial role in converting these dietary phenols into metabolites that reach the circulation (Olthof et al., 2003).
Exposure to Phenolic Environmental Contaminants
- A study investigating the presence of phenolic halogenated compounds (PHCs) in human plasma identified various monocyclic brominated or chlorinated phenol-, guaiacol-, and catechol-type compounds as well as polychlorobiphenylols (OH-PCBs). This research highlights human exposure to PHCs, which may have endocrine-disrupting activity, emphasizing the need to understand the impact of such exposure on human health (Hovander et al., 2002).
Absorption and Health Implications of Phenolic Acids
- The absorption of phenolic acids from coffee, a beverage rich in bound phenolic acids such as chlorogenic acid, was studied, indicating that caffeic acid, derived from the metabolism of chlorogenic acid in the gastrointestinal tract, is absorbed into the human plasma primarily in bound form. This suggests that bound forms of phenolic compounds in the diet, potentially including 4-Aminomethyl-3-chloro-phenol hydrochloride, could be metabolized and absorbed, contributing to the biological effects observed from dietary phenol consumption (Nardini et al., 2002).
Safety And Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-3-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPTROALRFQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-3-chloro-phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)
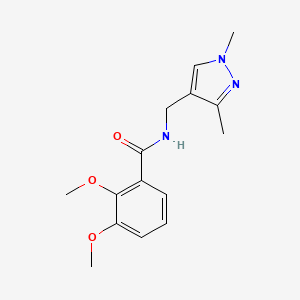
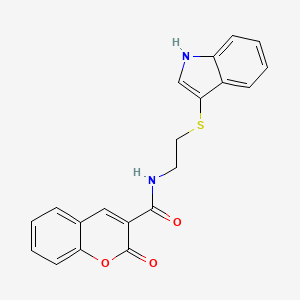
![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)
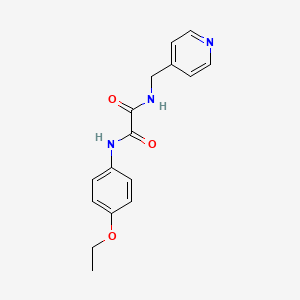


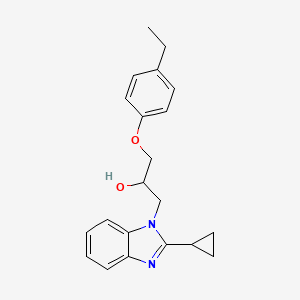
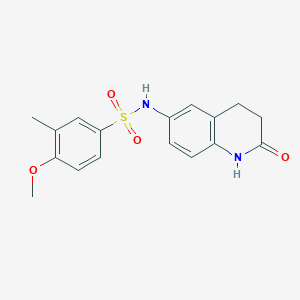

![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)
![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)
